

Tenalisib metastatic triple negative breast cancer

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Compound Focus: Tenalisib

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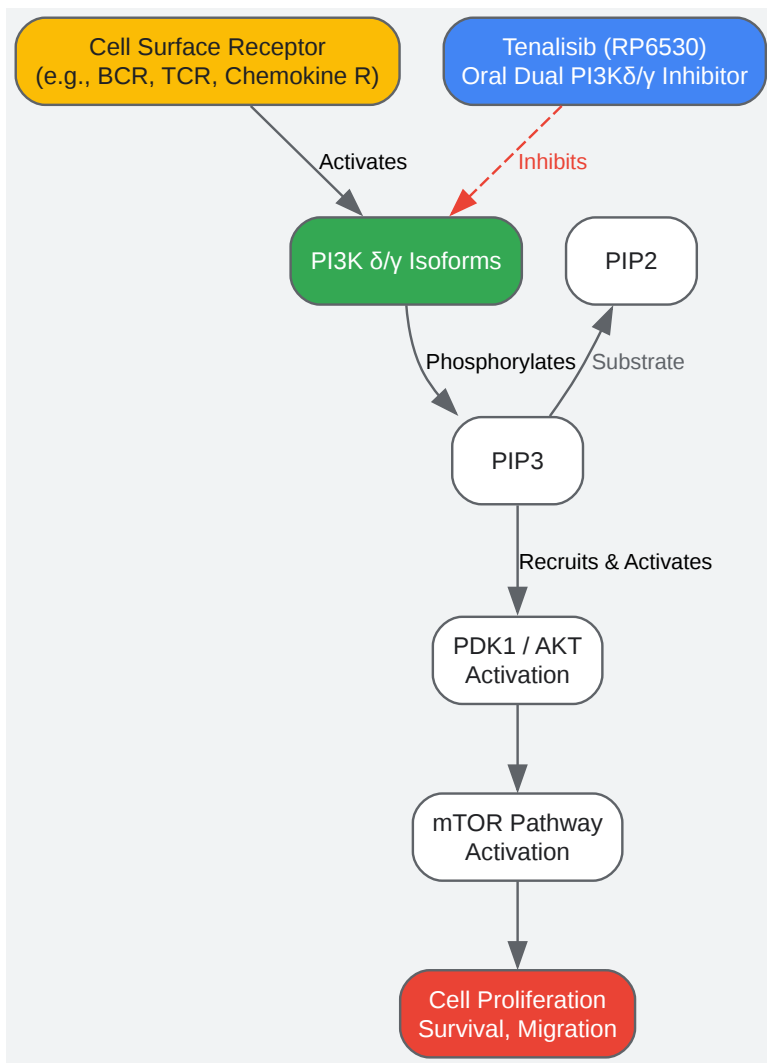
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Drug Profile and Mechanism of Action

Tenalisib is a novel, orally available, small-molecule dual inhibitor of phosphoinositide 3-kinase (PI3K) delta and gamma isoforms [1] [2]. These isoforms are predominantly expressed in cells of hematopoietic origin, making them a strategic target in hematological malignancies, and their role in the tumor microenvironment is under investigation for solid tumors like TNBC [1].

The proposed **mechanism of action** involves **tenalisib** binding to the ATP-binding pocket of PI3K δ and PI3K γ , thereby inhibiting the phosphorylation of phosphatidylinositol (PI) and the subsequent formation of secondary messengers that drive oncogenic processes such as cell proliferation, migration, and survival [3] [1]. Preclinical studies suggest it induces apoptotic and anti-proliferative activity [1].

The diagram below illustrates the proposed signaling pathway and inhibitory action of **tenalisib**.



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Tenalisib Inhibits PI3K δ/γ Signaling Pathway

Summary of Clinical Evidence

Clinical data for **tenalisib** primarily exists for T-cell lymphomas, providing foundational safety and efficacy insights relevant to its ongoing investigation in TNBC.

Table 1: Efficacy Outcomes from Tenalisib Clinical Trials in T-Cell Lymphoma

Study Phase	Patient Population	N (Evaluable)	Dosage Regimen	Overall Response Rate (ORR)	Complete Response (CR)	Median Duration of Response (DOR)	Reference
Phase I/IIb	Relapsed/Refractory T-Cell Lymphoma (TCL)	35	800 mg BID (Fasting)	45.7%	3 (8.6%)	4.9 months	[1]
Phase I/II	Relapsed/Refractory TCL (Tenalisib + Romidepsin)	30 (Evaluable)	Tenalisib 800 mg BID + Romidepsin 14 mg/m ²	63.0%	25.9%	5.03 months	[4]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with Tenalisib

Adverse Event	Incidence (Any Grade)	Incidence (Grade ≥3)	Notes
Transaminase Elevation (ALT/AST)	33% (Phase I/IIb monotherapy)	21% (Phase I/IIb monotherapy)	Most frequent related TEAE; monitor liver function [1]
Fatigue	45% (Phase I/IIb monotherapy)	Not specified	Most frequently reported any-grade TEAE [1]
Gastrointestinal Events (Nausea, Vomiting, Diarrhea)	>15% (Combination therapy)	Not predominant	Manageable with supportive care [4]
Hematological Events (Thrombocytopenia, Neutropenia, Anemia)	>15% (Combination therapy)	23% (Neutropenia, combination)	More common in combination with Romidepsin [4]

Detailed Study Protocol: TNBC Phase II Trial

The following is a summary of the ongoing, active, and recruiting Phase II trial (NCT06189209) designed to evaluate **tenalisib** in metastatic TNBC [5].

Study Design

- **Title:** Efficacy and Safety of **Tenalisib** in Patients with Metastatic Triple-Negative Breast Cancer (TNBC).
- **Phase:** II.
- **Design:** Open-label, single-arm study.
- **Primary Objective:** Evaluate efficacy (e.g., Objective Response Rate per RECIST 1.1).
- **Secondary Objectives:** Assess safety, tolerability, and other efficacy endpoints.
- **Estimated Enrollment:** 40 participants.
- **Study Centers:** Multiple sites in India.
- **Status:** **Active - Recruiting** (as of the latest update, prior to today, 2025-11-13).
- **Estimated Completion Date:** March 31, 2026 [5].

Key Eligibility Criteria

- **Inclusion:**
 - Female patients ≥ 18 years with histologically confirmed metastatic TNBC.
 - Received **1 to 3 prior chemotherapy regimens** in the metastatic setting.
 - At least one **measurable lesion** as per RECIST v1.1 (bone-only disease excluded).
 - ECOG Performance Status of 0-2.
 - Adequate bone marrow, liver, and renal function [5] [6].
- **Exclusion:**
 - Prior treatment with any **PI3K inhibitor** (e.g., alpelisib).
 - Symptomatic or uncontrolled brain metastases.
 - Unresolved acute toxicities ($>$ Grade 1) from previous therapies (except alopecia).
 - Active, uncontrolled infections or severe concurrent medical conditions [5] [6].

Investigational Product & Administration

- **Drug:** **Tenalisib**.
- **Dosage and Route:** Orally administered at a dose of 800 mg, twice daily, under fasting conditions (based on the established MTD from earlier studies) [5] [1].
- **Cycle Definition:** 28-day cycles.
- **Treatment Duration:** Until disease progression, unacceptable toxicity, or withdrawal of consent [5].

Assessment Schedule & Procedures

- **Baseline Assessments:**
 - Complete medical history and physical examination.
 - Confirmation of diagnosis and prior therapies.
 - Tumor assessment via CT/MRI (within 28 days prior to C1D1).

- ECOG status, laboratory tests (CBC, comprehensive metabolic panel), and pregnancy test [5] [6].
- **On-Treatment Assessments (Each Cycle):**
 - **Safety Monitoring:** Physical exam, vital signs, ECOG, and laboratory tests on Day 1 of each cycle.
 - **Tumor Response Imaging:** Tumor assessments (CT/MRI) performed every **8 weeks** (\pm 7 days) to evaluate response per RECIST 1.1 [5].
- **End-of-Treatment and Follow-up:**
 - Final safety assessments.
 - Survival follow-up per study protocol.

Critical Considerations for Clinical Application

- **Regulatory Status:** **Tenalisib** is an **investigational drug** not yet approved by any regulatory authority for commercial use. It has received **Orphan Drug Designation from the FDA for the treatment of Cutaneous T-Cell Lymphoma** [7].
- **Safety Monitoring:** Based on prior data, implementing a robust **Liver Function Test (LFT) monitoring protocol** is crucial. Management guidelines for transaminase elevations should be predefined in the study protocol [1].
- **Drug-Drug Interactions:** Caution is advised when co-administering with strong CYP450 inducers or inhibitors. A thorough review of concomitant medications by the study medical monitor is required [6].

Conclusion

Tenalisib represents a mechanistically distinct approach targeting the tumor microenvironment through PI3K δ/γ inhibition. Preliminary evidence from lymphoma trials suggests a manageable safety profile and clinically meaningful efficacy, supporting its further development. The results from the ongoing Phase II trial in metastatic TNBC (NCT06189209) are highly anticipated and will be pivotal in determining the future trajectory of this agent in solid tumors.

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